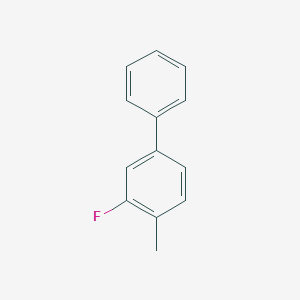

3-Fluoro-4-methylbiphenyl

Description

3-Fluoro-4-methylbiphenyl is a biphenyl derivative featuring a fluorine atom at the 3-position and a methyl group at the 4-position of one benzene ring. Biphenyl scaffolds are widely studied due to their structural rigidity, electronic tunability, and applications in pharmaceuticals, agrochemicals, and materials science . The fluorine substituent introduces electron-withdrawing effects, while the methyl group provides steric bulk and electron-donating properties, creating a unique electronic profile.

Properties

Molecular Formula |

C13H11F |

|---|---|

Molecular Weight |

186.22 g/mol |

IUPAC Name |

2-fluoro-1-methyl-4-phenylbenzene |

InChI |

InChI=1S/C13H11F/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

NWAGCUZYTLIMCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Fluoro-4-methylbiphenyl with structurally related aromatic compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects

- 3-Fluoro-4-methylbiphenyl vs. 4-Fluoro-4-bromobiphenyl ():

- Both compounds are biphenyl derivatives with halogen substituents. However, the bromine atom in 4-Fluoro-4-bromobiphenyl enhances electrophilic substitution reactivity due to its polarizable nature, making it suitable for Suzuki-Miyaura couplings . In contrast, the methyl group in 3-Fluoro-4-methylbiphenyl directs electrophilic attacks to the ortho/para positions, favoring regioselective functionalization .

- Electronic Effects : Fluorine’s strong electron-withdrawing effect in both compounds reduces electron density in the aromatic ring, but the methyl group in 3-Fluoro-4-methylbiphenyl counterbalances this through hyperconjugation, creating a nuanced electronic landscape .

Functional Group Influence

- 3-Fluoro-4-methylbenzonitrile ():

- 3-Fluoro-4-methylbenzylamine (): The primary amine group (-NH₂) facilitates its use in peptide coupling or Schiff base formation, unlike the non-functionalized biphenyl structure of 3-Fluoro-4-methylbiphenyl. This benzylamine is a key intermediate in drug synthesis (e.g., for kinase inhibitors) .

Comparison with Nitro- and Chloro-Substituted Analogs

- 3-Nitro-4-methylbenzamide (): The nitro group (-NO₂) is strongly electron-withdrawing, significantly reducing ring electron density compared to the fluorine and methyl combination in 3-Fluoro-4-methylbiphenyl. Nitro-substituted aromatics are often intermediates in explosive or dye industries, whereas fluorinated biphenyls are more common in medicinal chemistry .

- 3-Nitro-4-chloro-4'-fluorobenzophenone (): This benzophenone derivative’s ketone group and mixed halogenation (Cl, F) make it a photoinitiator or UV absorber, diverging from the biphenyl backbone’s applications in materials science .

Physicochemical Properties

- Solubility : Nitro and hydroxy groups (e.g., 3-Nitro-4-hydroxybenzoic acid , ) increase water solubility via hydrogen bonding, whereas 3-Fluoro-4-methylbiphenyl is likely lipophilic, favoring organic solvents .

- Melting Points : Bromine and nitro substituents (e.g., 4-Fluoro-4-bromobiphenyl , 3-Nitro-4-methylbenzamide ) elevate melting points due to increased molecular symmetry and polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.